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Compound of Interest

Compound Name: 7-Phenoxyquinolin-2(1H)-one

Cat. No.: B15351563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a plausible synthetic route for 7-Phenoxyquinolin-2(1H)-one. While direct experimental

data for this specific compound is not readily available in the cited literature, this guide

extrapolates expected spectroscopic values based on structurally similar quinolin-2(1H)-one

derivatives. The methodologies provided are standard protocols for the characterization of such

heterocyclic compounds.

Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 7-
Phenoxyquinolin-2(1H)-one. These values are estimations derived from the analysis of

related compounds and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~11.8 s - N-H

~7.9 d ~9.5 H-4

~7.8 d ~8.5 H-5

~7.4-7.5 m - Phenyl H (ortho)

~7.2 t ~7.5 Phenyl H (meta)

~7.1 t ~7.3 Phenyl H (para)

~6.9 dd ~8.5, ~2.0 H-6

~6.8 d ~2.0 H-8

~6.5 d ~9.5 H-3

Table 2: Predicted ¹³C NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15351563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~162.5 C-2

~157.0 C-7

~156.0 Phenyl C (ipso)

~141.0 C-8a

~140.0 C-4

~130.0 Phenyl C (meta)

~129.0 C-5

~124.0 Phenyl C (para)

~122.0 C-4a

~120.0 Phenyl C (ortho)

~118.0 C-6

~116.0 C-3

~105.0 C-8

Table 3: Predicted Mass Spectrometry Data
Ion m/z (calculated)

[M+H]⁺ 238.0863

[M+Na]⁺ 260.0682

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

~3100-2900 N-H stretch

~1660 C=O stretch (amide)

~1600, ~1500, ~1450 C=C stretch (aromatic)

~1240 C-O-C stretch (aryl ether)

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to obtain

the spectroscopic data for 7-Phenoxyquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard.

¹H NMR Acquisition:

The sample is placed in the spectrometer.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Data is processed with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed.
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Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger

number of scans compared to ¹H NMR to improve the signal-to-noise ratio.

Data processing is similar to that for ¹H NMR.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization

(ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to

the low µg/mL or ng/mL range.

Data Acquisition:

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The mass spectrometer is operated in positive ion mode.

The full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

The exact mass of the molecular ion is determined to confirm the elemental composition.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.
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Mandatory Visualization
The following diagram illustrates a plausible synthetic workflow for 7-Phenoxyquinolin-2(1H)-
one, starting from the known precursor 7-hydroxyquinolin-2(1H)-one.
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Synthesis of 7-Phenoxyquinolin-2(1H)-one

7-Hydroxyquinolin-2(1H)-one

Reaction Mixture

Reactant

Base (e.g., K2CO3)
Solvent (e.g., DMF)

Reagents

Phenyldiazonium salt or
Iodobenzene with Cu catalyst

Reagents

Work-up and Purification
(e.g., Extraction, Chromatography)

Processing

7-Phenoxyquinolin-2(1H)-one

Final Product
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Hypothetical Signaling Pathway for 7-Phenoxyquinolin-2(1H)-one

7-Phenoxyquinolin-2(1H)-one

Serotonin/Dopamine Receptor

Binds to

G-protein

Activates

Adenylyl Cyclase / 
Phospholipase C

Modulates

cAMP / IP3 & DAG

Produces

Protein Kinase Cascade

Activates

Neuronal Firing / 
Gene Expression

Leads to

Click to download full resolution via product page
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 7-
Phenoxyquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15351563#spectroscopic-data-nmr-ir-
mass-of-7-phenoxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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